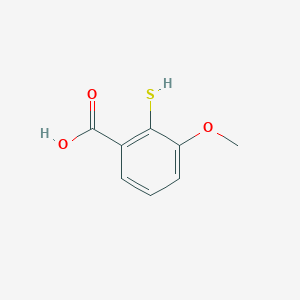
2-MERCAPTO-3-METHOXY-BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-MERCAPTO-3-METHOXY-BENZOIC ACID is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a mercapto (thiol) group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-MERCAPTO-3-METHOXY-BENZOIC ACID can be achieved through several methods:
Etherification and Grignard Reaction: Starting with 2,6-dichlorotoluene, etherification followed by a Grignard reaction with carbon dioxide yields 2-methyl-3-methoxybenzoic acid.
Nitration and Reduction: Ortho-xylene undergoes nitration to form 3-nitro ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid.
Methylation: 3-methoxybenzoic acid is methylated using iodomethane, although this method has a low yield and involves hazardous materials.
Industrial Production Methods: Industrial production typically relies on the etherification and Grignard reaction method due to its higher yield and feasibility for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-MERCAPTO-3-METHOXY-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-MERCAPTO-3-METHOXY-BENZOIC ACID has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-MERCAPTO-3-METHOXY-BENZOIC ACID involves its interaction with various molecular targets:
Enzyme Inhibition: The thiol group can form covalent bonds with enzyme active sites, inhibiting their activity.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting key enzymes and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzoic Acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxybenzoic Acid: Lacks the thiol group, affecting its biological activity and applications.
4-Methoxybenzoic Acid: Positional isomer with different reactivity and applications.
Uniqueness: 2-MERCAPTO-3-METHOXY-BENZOIC ACID is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C8H8O3S |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
3-methoxy-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-6-4-2-3-5(7(6)12)8(9)10/h2-4,12H,1H3,(H,9,10) |
InChI-Schlüssel |
FTQMNOFVPBFDPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















